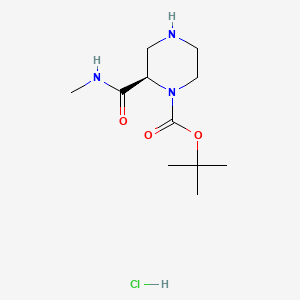

(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride

Descripción general

Descripción

®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is a chemical compound known for its versatility in various scientific research fields. It is a piperazine derivative, which means it contains a piperazine ring—a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:

Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring. This can be achieved through the cyclization of appropriate diamines or by modifying existing piperazine structures.

Introduction of the Carbamoyl Group: The methylcarbamoyl group is introduced via a reaction with methyl isocyanate or similar reagents under controlled conditions.

tert-Butyl Protection: The tert-butyl group is added to protect the carboxylate functionality during subsequent reactions. This is usually done using tert-butyl chloroformate in the presence of a base.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Continuous Flow Chemistry: To enhance efficiency and control over reaction conditions.

Automated Synthesis: Using automated systems to precisely control reagent addition and reaction times.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically affecting the piperazine ring or the methylcarbamoyl group.

Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development:

(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride has been investigated as a potential lead compound in drug development. Its structural features allow it to interact with various biological targets, making it suitable for designing inhibitors for specific enzymes or receptors.

2. Kinase Inhibitors:

Research has shown that derivatives of piperazine compounds can act as kinase inhibitors. The specific structure of this compound may contribute to its efficacy in inhibiting kinases involved in cancer pathways, thus presenting a potential avenue for cancer therapeutics .

3. Antimicrobial Activity:

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell functions, making them candidates for developing new antibiotics .

Pharmacological Applications

1. Neurological Disorders:

The piperazine moiety in the compound is known for its activity on neurotransmitter systems. Research indicates potential applications in treating neurological disorders by modulating serotonin and dopamine pathways .

2. Antidepressant Effects:

Studies involving similar piperazine derivatives have shown promise as antidepressants. The ability of this compound to affect mood-regulating neurotransmitters could lead to its exploration as a candidate for antidepressant medication .

Biochemical Tools

1. Molecular Probes:

Due to its specific binding characteristics, this compound can serve as a molecular probe in biochemical assays. It can help elucidate the mechanisms of enzyme action and receptor-ligand interactions .

2. Screening Assays:

The compound can be utilized in high-throughput screening assays to identify other compounds with similar or enhanced biological activities, facilitating drug discovery processes .

Case Studies

Case Study 1: Kinase Inhibition

A study demonstrated that a piperazine derivative inhibited a specific kinase involved in cell proliferation, leading to reduced tumor growth in vitro. The structure of this compound was pivotal in enhancing selectivity and potency against the target kinase .

Case Study 2: Antimicrobial Testing

In a recent investigation, this compound exhibited significant activity against several strains of bacteria, suggesting its potential as a new antimicrobial agent .

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of target pathways, resulting in therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride: The enantiomer of the compound, which may have different biological activity.

N-Methylpiperazine: A simpler piperazine derivative with different reactivity and applications.

tert-Butyl piperazine-1-carboxylate: Lacks the methylcarbamoyl group, leading to different chemical properties.

Uniqueness

®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of complex molecules sets it apart from simpler piperazine derivatives.

This detailed overview highlights the significance of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride in various scientific and industrial fields

Actividad Biológica

(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride, with the CAS number 1217826-94-2, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 279.76 g/mol. Its structure includes a piperazine ring substituted with a methylcarbamoyl group and a tert-butyl group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.76 g/mol |

| CAS Number | 1217826-94-2 |

| Purity | ≥ 95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Research indicates that this compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors. Binding affinity studies suggest that this compound may influence the central nervous system (CNS) by modulating receptor activity, particularly within the serotonergic and dopaminergic systems. Techniques such as radioligand binding assays and computational docking studies have been employed to elucidate these interactions .

Antimicrobial Activity

A study conducted on various piperazine derivatives revealed that this compound exhibited significant antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's efficacy was evaluated using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics .

Case Studies

- Neuropharmacological Studies : In a series of neuropharmacological evaluations, this compound was tested for anxiolytic effects in rodent models. The results indicated a reduction in anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications in anxiety disorders .

- Antitumor Activity : Preliminary investigations into the antitumor activity of this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Modifications at the piperazine nitrogen or variations in the alkyl substituents can significantly alter the compound's pharmacological profile. For instance:

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4;/h8,13H,5-7H2,1-4H3,(H,12,15);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZBGDIBGDZKLS-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662701 | |

| Record name | tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217826-94-2 | |

| Record name | tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.